molecular formula C19H21NO B1667483 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine

3-(Biphenyl-4-yl)-3-hydroxyquinuclidine

Katalognummer: B1667483
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: WPCQYFUQHBLGAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

    Chinidin (+): , auch bekannt unter seinem bevorzugten Namen, ist eine Verbindung mit dem systematischen IUPAC-Namen oder . Seine chemische Formel lautet .

  • Ursprünglich 1878 synthetisiert, gewann es in den 1950er Jahren an Bedeutung, nachdem das chemisch ähnliche Analgetikum Phenacetin aufgrund seiner Nierentoxizität zurückgezogen wurde.
  • Heute wird Chinidin (+) weltweit weit verbreitet eingesetzt, ist rezeptfrei erhältlich und bildet den ersten Schritt der WHO-Analgetika-Leiter.
  • Vorbereitungsmethoden

      Synthetische Wege: Für existieren verschiedene synthetische Ansätze. Insbesondere grüne Methoden haben Aufmerksamkeit erlangt.

      Industrielle Produktion: Obwohl spezifische industrielle Verfahren nicht umfassend dokumentiert sind, kann die Verbindung mit etablierten organisch-chemischen Verfahren synthetisiert werden.

  • Analyse Chemischer Reaktionen

      Reaktionen: unterliegt nukleophilen und elektrophilen Substitutionsreaktionen, ähnlich wie Benzol- und Pyridinringsysteme.

      Häufige Reagenzien und Bedingungen: Reaktionen können verschiedene Reagenzien wie Säuren, Basen und Oxidationsmittel beinhalten. Detaillierte Bedingungen hängen von der spezifischen Reaktion ab.

      Hauptprodukte: Die aus diesen Reaktionen gebildeten Produkte können variieren, behalten aber oft das Chinolin-Gerüst bei.

  • Wissenschaftliche Forschungsanwendungen

    Inhibition of Squalene Synthase

    One of the primary applications of 3-(biphenyl-4-yl)-3-hydroxyquinuclidine is its role as an inhibitor of squalene synthase (SQS), an enzyme critical in cholesterol biosynthesis. Research indicates that BPQ-OH exhibits potent inhibitory activity against SQS from various sources, including human liver microsomes and parasitic organisms.

    Key Findings:

    • In Vitro Studies : BPQ-OH has demonstrated an IC50 value of approximately 15 nM against human SQS, indicating high potency in inhibiting cholesterol synthesis .
    • Selectivity : The compound selectively inhibits SQS without significantly affecting other enzymes involved in cholesterol metabolism, making it a promising candidate for therapeutic use .

    Antiparasitic Activity

    BPQ-OH has shown significant antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species. These protozoan parasites rely on sterols for their survival, making SQS a viable target for drug development.

    Case Studies:

    • Trypanosoma cruzi : Studies have reported that BPQ-OH exhibits IC50 values in the low nanomolar range (approximately 0.4 to 1.6 nM) against both extracellular and intracellular forms of T. cruzi, with minimal toxicity to host cells .
    • Leishmania spp. : The compound also demonstrated effective inhibition against Leishmania species, with IC50 values indicating potent activity against both promastigote and amastigote forms .

    Antifungal Properties

    In addition to its antiparasitic effects, BPQ-OH has been evaluated for antifungal activity. Research has shown that it possesses inhibitory effects against various fungal strains, including those responsible for opportunistic infections.

    Antifungal Efficacy:

    • In studies involving clinical isolates of Candida species, BPQ-OH exhibited a minimum inhibitory concentration (MIC) that suggests significant antifungal potential . This highlights its versatility as a therapeutic agent beyond parasitic infections.

    Cholesterol-Lowering Agent

    Due to its mechanism of action as an SQS inhibitor, BPQ-OH is being investigated as a potential cholesterol-lowering agent. The inhibition of SQS leads to reduced cholesterol synthesis, which could be beneficial in treating hypercholesterolemia and related cardiovascular diseases.

    Clinical Implications:

    • The compound's ability to lower cholesterol levels without significant side effects makes it an attractive candidate for further clinical development .

    Summary Table of Applications

    ApplicationKey FindingsReferences
    Inhibition of Squalene SynthaseIC50 ~ 15 nM for human SQS
    Antiparasitic ActivityIC50 ~ 0.4 - 1.6 nM against T. cruzi
    Antifungal PropertiesEffective against Candida species
    Cholesterol-Lowering PotentialReduces cholesterol synthesis

    Wirkmechanismus

    • Despite over a century of study, the exact mechanism remains elusive.
    • Central Mechanisms:

  • Vergleich Mit ähnlichen Verbindungen

      Einzigartigkeit: Die Hervorhebung seiner Besonderheiten im Vergleich zu ähnlichen Verbindungen würde eine umfassende Analyse erfordern.

      Ähnliche Verbindungen: Obwohl ich keine spezifischen Informationen über ähnliche Verbindungen habe, könnte die Erforschung verwandter Chinolin-Derivate wertvolle Erkenntnisse liefern.

    Biologische Aktivität

    3-(Biphenyl-4-yl)-3-hydroxyquinuclidine, a derivative of quinuclidine, has garnered attention for its potential biological activities, particularly as an inhibitor of squalene synthase. This compound exhibits significant antiparasitic properties, particularly against Trypanosoma cruzi and Leishmania species. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.

    The primary mechanism by which this compound exerts its biological effects is through the inhibition of squalene synthase (SQS), an enzyme critical in the cholesterol biosynthesis pathway. By inhibiting SQS, this compound disrupts the production of sterols essential for cellular membrane integrity and function in parasites.

    In Vitro Studies

    In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against SQS from various sources. The following table summarizes key findings:

    Compound Target IC50/Ki Value Reference
    This compoundHuman liver microsomesKi: 15 nM
    This compoundT. cruzi epimastigotes SQSKi: 12 nM
    This compoundLeishmania major SQSIC50: 0.013 µM

    These results indicate that the compound is a highly selective and potent inhibitor of SQS, making it a promising candidate for further development as an antiparasitic agent.

    Case Study 1: Efficacy Against Trypanosoma cruzi

    In a study evaluating the efficacy of various compounds against T. cruzi, this compound was shown to significantly reduce parasitemia in infected models when administered at a dose of 50 mg/kg for 30 days. The compound provided full protection against mortality and effectively halted parasite development in vivo, demonstrating its potential as a therapeutic agent against Chagas disease .

    Case Study 2: Activity Against Leishmania

    Another study focused on the activity of this compound against Leishmania major. Results indicated that it had an IC50 value of 0.013 µM, highlighting its effectiveness in inhibiting the growth of this parasite in vitro. Additionally, it showed promising results in reducing lesions in infected animal models .

    Eigenschaften

    Molekularformel

    C19H21NO

    Molekulargewicht

    279.4 g/mol

    IUPAC-Name

    3-(4-phenylphenyl)-1-azabicyclo[2.2.2]octan-3-ol

    InChI

    InChI=1S/C19H21NO/c21-19(14-20-12-10-18(19)11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2

    InChI-Schlüssel

    WPCQYFUQHBLGAX-UHFFFAOYSA-N

    SMILES

    C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O

    Kanonische SMILES

    C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O

    Aussehen

    Solid powder

    Reinheit

    >98% (or refer to the Certificate of Analysis)

    Haltbarkeit

    >2 years if stored properly

    Löslichkeit

    Soluble in DMSO

    Lagerung

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyme

    3-(biphenyl-4-yl)-3-HQ
    3-(biphenyl-4-yl)-3-hydroxyquinuclidine

    Herkunft des Produkts

    United States

    Synthesis routes and methods I

    Procedure details

    A solution of 4-bromobiphenyl (11.8 g) in dry tetrahydrofuran (60 ml) and bromine (3 drops) were added to stirred magnesium turnings (1.18 g) and the mixture heated under reflux for 70 minutes. A solution of quinuclidin-3-one (3.65 g) in dry tetrahydrofuran (25 ml) was added dropwise to the mixture at 10° C. and the reaction mixture heated under reflux for 90 minutes. Aqueous ammonium chloride (14 g in 56 ml of water) was added dropwise to the mixture and the mixture extracted with diethyl ether. The ether extract was dried (Na2SO4) and evaporated to give a residue which was crystallised from ethyl acetate to give 3-(biphenyl-4-yl)-3-hydroxyquinuclidine (1.4 g) as a colourless solid, m.p. 180°-182° C., microanalysis, found: C, 81.7; H, 7.5; N, 5.0%; C19H21NO requires: C, 81.8; H, 7.5; N, 5.0%. This material was identical to that in Example 1 except that it was a higher melting polymorphic form.
    Quantity
    11.8 g
    Type
    reactant
    Reaction Step One
    Quantity
    60 mL
    Type
    solvent
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    catalyst
    Reaction Step One
    Quantity
    1.18 g
    Type
    reactant
    Reaction Step Two
    Quantity
    3.65 g
    Type
    reactant
    Reaction Step Three
    Quantity
    25 mL
    Type
    solvent
    Reaction Step Three
    Quantity
    56 mL
    Type
    reactant
    Reaction Step Four

    Synthesis routes and methods II

    Procedure details

    A solution of sec-butyllithium in cyclohexane (100 ml, 1.3M) was added dropwise with stirring to a solution of 4-bromobiphenyl (25 g) in dry tetrahydrofuran (240 ml) under an argon atmosphere at -78° C. The mixture was stirred for 5 minutes and a solution of quinuclidin-3-one (12 g) in dry tetrahydrofuran (100 ml) added during 20 minutes. Stirring was continued at -78° C. for 30 minutes and the mixture allowed to reach room temperature over 2 hours. 2M Hydrochloric acid (225 ml) was added keeping the reaction temperature below 10° C. The aqueous layer was separated and washed with diethyl ether (2×300 ml) before the addition of excess sodium hydroxide solution (density 1.35 g/cm3) to pH14. The mixture was extracted with ethyl acetate which had been heated to 50° C. and the ethyl acetate phase separated, dried (Na2SO4) and evaporated to yield a colourless solid which crystallised from ethyl acetate to give 3-(biphenyl-4-yl)-3-hydroxyquinuclidine (11.0 g) m.p. 165°-166° C.; microanalysis, found: C, 81.1; H, 7.5; N, 5.2%; C19H21NO 0.1H2O requires: C, 81.1; H, 7.5; N, 5.0%; NMR (CDCl3 /CD3CO2D): 1.7-1.9(3H, m,), 2.5(1H, m), 2.5-2.7(1H, m), 3.2-3.5(4H, m), 3.7(1H, dd), 4.0(1H, dd) and 7.3-7.7(9H, m); m/z 279 (M+).
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    100 mL
    Type
    solvent
    Reaction Step One
    Quantity
    25 g
    Type
    reactant
    Reaction Step Two
    Quantity
    240 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    12 g
    Type
    reactant
    Reaction Step Three
    Quantity
    100 mL
    Type
    solvent
    Reaction Step Three
    Quantity
    225 mL
    Type
    reactant
    Reaction Step Four

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
    Reactant of Route 2
    Reactant of Route 2
    3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
    Reactant of Route 3
    Reactant of Route 3
    3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
    Reactant of Route 4
    Reactant of Route 4
    3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
    Reactant of Route 5
    Reactant of Route 5
    3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
    Reactant of Route 6
    Reactant of Route 6
    3-(Biphenyl-4-yl)-3-hydroxyquinuclidine

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.